molecular formula C13H15BF2O4 B1399425 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 1008119-07-0

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B1399425
CAS No.: 1008119-07-0
M. Wt: 284.07 g/mol
InChI Key: OGQFSRYMVQGPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS: 1255945-85-7) is a boronic ester-functionalized aromatic compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its benzoic acid moiety and fluorine substituents distinguish it from related compounds, enabling unique reactivity and applications in drug discovery (e.g., as a building block for antimalarial agents) .

Properties

IUPAC Name

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF2O4/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)10(11(17)18)9(16)6-7/h5-6H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQFSRYMVQGPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726926
Record name 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008119-07-0
Record name 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

The most prominent method involves a Suzuki-Miyaura cross-coupling reaction, which couples a suitably halogenated benzoic acid derivative with a boronic ester or boronic acid precursor bearing the tetramethyl-1,3,2-dioxaborolan-2-yl group. This approach offers high selectivity, functional group tolerance, and scalability.

Procedure

  • Starting Materials :

    • 2,6-Difluorobromobenzoic acid or 2,6-difluoroiodobenzene
    • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid or ester
  • Catalysts and Reagents :

    • Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄
    • Base: Potassium carbonate or cesium carbonate
    • Solvent: A mixture of dioxane and water or ethanol
  • Reaction Conditions :

    • Temperature: 80–110°C
    • Atmosphere: Inert (nitrogen or argon)
    • Duration: 16–24 hours

Example Reaction Scheme

Ar–X + B(OR)₂ → Ar–B(OR)₂ (coupling)

Data Table: Typical Reaction Parameters

Parameter Value Notes
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM Used in catalytic amounts (~1–5 mol%)
Base K₂CO₃ or Cs₂CO₃ Facilitates transmetalation
Solvent Dioxane/H₂O (4:1) or ethanol Ensures solubility and reaction efficiency
Temperature 80–110°C Elevated to promote coupling
Reaction Time 16–24 hours Monitored via TLC or HPLC

Esterification and Functional Group Transformation

Overview

An alternative pathway involves initial synthesis of the boronic ester followed by oxidation to the corresponding benzoic acid. This method is advantageous for precise control over the boronate functionality and subsequent oxidation.

Procedure

  • Step 1: Synthesis of Boronic Ester

    • React 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with 2,6-difluorobromobenzoic acid derivatives via Suzuki coupling as described above.
  • Step 2: Oxidation to Benzoic Acid

    • Oxidize the boronic ester using oxidizing agents such as hydrogen peroxide or sodium percarbonate in aqueous conditions.
    • Reaction conditions typically involve:
      • Solvent: Acetone/water or ethanol/water
      • Temperature: Room temperature to 50°C
      • Duration: 2–6 hours

Data Table: Oxidation Parameters

Parameter Value Notes
Oxidant H₂O₂ (30%) or Na₂CO₃/NaBO₃ Strong oxidants for converting boronate to acid
Solvent Acetone/water or ethanol/water Ensures solubility of intermediates
Temperature 25–50°C Mild conditions to prevent over-oxidation
Reaction Time 2–6 hours Monitored via TLC or NMR

Fluorination Strategies

Overview

Incorporation of fluorine atoms at the 2- and 6-positions of the benzoic acid core is achieved via electrophilic or nucleophilic fluorination, often prior to or concurrent with boronic ester formation.

Fluorination Approaches

  • Electrophilic Fluorination :

    • Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) on pre-formed benzoic acid derivatives.
    • Conditions: Mild, in acetonitrile or dichloromethane, at room temperature.
  • Nucleophilic Fluorination :

    • Using diethylaminosulfur trifluoride (DAST) or similar reagents on suitable intermediates.
    • Conditions: Controlled temperature (-78°C to 0°C) to prevent side reactions.

Data Table: Fluorination Conditions

Method Reagent Solvent Temperature Yield Notes
Electrophilic fluorination Selectfluor Acetonitrile Room temp High Selective for aromatic fluorination
Nucleophilic fluorination DAST Dichloromethane -78°C to 0°C Moderate Requires careful temperature control

Summary of Key Research Findings

Reference Methodology Key Conditions Yield Remarks
Suzuki coupling with boronic esters Pd catalyst, K₂CO₃, dioxane/H₂O, 100°C Up to 78% Widely used in industrial synthesis
Oxidative conversion of boronic esters H₂O₂, acetone/water, room temp 75–85% Effective for final acid formation
Fluorination of aromatic compounds Selectfluor, acetonitrile, room temp High For selective fluorination at ortho positions

Notes and Considerations

  • Purity and Reagent Quality : High-purity reagents and anhydrous conditions are critical to prevent side reactions.
  • Reaction Monitoring : Use TLC, NMR, or HPLC to monitor reaction progress.
  • Safety : Fluorinating agents and palladium catalysts require appropriate handling and disposal procedures.
  • Scalability : These methods are adaptable from milligram to kilogram scales with appropriate modifications.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

  • Reduction: : Reduction reactions can be employed to convert the compound into its corresponding boronic acid or boronic ester derivatives.

  • Substitution: : Substitution reactions can be used to introduce different functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

  • Oxidation: : Carboxylic acids and their derivatives.

  • Reduction: : Boronic acids and boronic esters.

  • Substitution: : Derivatives with different functional groups.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development : The compound has been investigated for its potential as a pharmaceutical agent due to its ability to act as a boron-containing moiety. Boron compounds are known to enhance the bioactivity of drugs by improving their solubility and stability.
    • Case Study : Research has shown that derivatives of boronic acids can inhibit proteasomes, leading to potential treatments for cancer .
  • Targeted Drug Delivery : The incorporation of fluorine enhances the lipophilicity of the compound, making it suitable for targeted delivery systems in cancer therapy. Fluorinated compounds often exhibit improved metabolic stability and bioavailability.
    • Research Finding : Studies indicate that fluorinated compounds can effectively penetrate cell membranes, allowing for better drug delivery mechanisms .

Applications in Materials Science

  • Polymer Chemistry : The compound can serve as a building block for the synthesis of advanced polymeric materials. Its dioxaborolane structure is particularly useful in the formation of cross-linked networks.
    • Application Example : In the development of thermosetting polymers, incorporating this compound has been shown to improve thermal stability and mechanical properties .
  • Organic Electronics : The unique electronic properties of 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
    • Case Study : Research indicates that incorporating such compounds into organic semiconductor materials can enhance charge transport properties and device efficiency .

Synthesis and Functionalization

The synthesis of this compound typically involves the reaction of fluorinated benzoic acids with boron-containing reagents under controlled conditions. This method allows for the introduction of functional groups that can be further modified for specific applications.

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activities.

Comparison with Similar Compounds

Research Findings

  • Synthetic Utility : The target compound’s fluorine atoms enhance coupling efficiency in sterically demanding reactions, as shown in , achieving a 45% yield in a heterocyclic amination reaction .
  • Limitations : The benzoic acid group may require protection (e.g., esterification) in strongly acidic or basic conditions, unlike the nitrile analog, which is more stable .

Biological Activity

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (CAS No. 1008119-07-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C13H15BF2O4
  • Molecular Weight : 284.06 g/mol
  • CAS Number : 1008119-07-0
  • Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. The following sections summarize key findings related to its biological effects.

The proposed mechanism of action for similar compounds often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance:

  • CDK Inhibition : Some studies indicate that modifications in benzoic acid derivatives can lead to effective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

In Vitro Studies

In vitro assays have been employed to assess the biological activity of this compound. Preliminary data suggest that it may exhibit cytotoxic effects against certain cancer cell lines; however, more detailed studies are needed to confirm these findings.

Case Studies

While specific case studies focusing exclusively on this compound are sparse, related research provides a context for understanding its potential applications:

  • Study on Similar Derivatives :
    • A study investigated the effects of structurally similar compounds on tumor growth in animal models. The results indicated significant reductions in tumor size when treated with these compounds compared to controls .
  • Mechanistic Insights :
    • Research into the molecular mechanisms revealed that certain benzoic acid derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Basic: What are the key considerations for synthesizing 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

Answer:
Synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronic acid esterification. For example, analogous compounds are synthesized via refluxing intermediates with boronic ester precursors in anhydrous solvents (e.g., 1,4-dioxane) under inert atmospheres. Key steps include:

  • Precursor preparation : Start with halogenated benzoic acid derivatives (e.g., bromo or iodo substituents at the 4-position).
  • Borylation : React with pinacol borane or bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and potassium acetate as a base .
  • Purification : Use column chromatography or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC or NMR.

Basic: How is the purity and structure of this compound validated in academic research?

Answer:

  • Purity : Assessed via HPLC (≥95% purity) or GC-MS.
  • Structural confirmation :
    • NMR : 19F^{19}\text{F} NMR identifies fluorine environments; 11B^{11}\text{B} NMR confirms boronic ester integrity.
    • X-ray crystallography : Resolve crystal structures using programs like SHELXL or OLEX2 for unambiguous assignment .
    • Elemental analysis : Verify molecular formula (e.g., C14_{14}H17_{17}BF2_2O4_4) .

Basic: What solvents and conditions optimize its solubility for reactions?

Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM, chloroform). For catalytic reactions:

  • Use anhydrous THF or 1,4-dioxane with degassing to prevent boronic ester hydrolysis.
  • Maintain pH neutrality to avoid acid-catalyzed decomposition .

Advanced: How does the fluorine substitution pattern influence its reactivity in cross-coupling reactions?

Answer:
The 2,6-difluoro substitution activates the benzene ring toward electrophilic substitution while stabilizing intermediates via inductive effects. In Suzuki-Miyaura couplings:

  • Electron-withdrawing fluorine groups enhance oxidative addition efficiency at palladium centers.
  • Steric effects : The 4-boronic ester group facilitates regioselective coupling with aryl halides.
    Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Advanced: What strategies mitigate boronic ester hydrolysis during long-term storage?

Answer:

  • Storage : Under inert gas (argon) at –20°C in amber vials.
  • Stabilizers : Add 1–5% triethylamine to neutralize trace acids.
  • Lyophilization : Convert to a stable powder form. Validate stability via periodic 11B^{11}\text{B} NMR .

Advanced: How is this compound used in designing donor–acceptor materials?

Answer:
The boronic ester acts as an electron-deficient unit in meta-terphenyl-linked D–π–A dyads. Applications include:

  • Charge-transfer studies : Attach electron-rich groups (e.g., triphenylamine) via Suzuki coupling.
  • Photophysical characterization : Measure intramolecular charge transfer using fluorescence quenching assays and DFT calculations .

Contradictions & Notes

  • Synthesis yields : reports 65% yield for a triazole analog, while cites 43% for a similar boronic ester. Optimize catalyst loading (e.g., 5 mol% Pd) and reaction time (24–48 hrs) .
  • Crystallography : SHELXL ( ) is preferred for small molecules, while OLEX2 ( ) offers integrated refinement workflows.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.